BMY-7378 is a synthetic compound primarily employed in scientific research to investigate the roles of α1-adrenoceptor and 5-HT1A receptor subtypes. Its primary use lies in characterizing these receptor subtypes in various tissues and understanding their signaling pathways and physiological functions.
8-Azaspiro[4.5]decane-7,9-dione, 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]- is a synthetic compound that belongs to the spirocyclic class of organic molecules. This compound has garnered attention due to its potential applications in pharmacology, particularly as an anxiolytic agent. The molecular structure features a complex arrangement that contributes to its biological activity.
This compound is primarily synthesized through various chemical reactions involving precursors like 8-azaspiro[4.5]decane-7,9-dione and piperazine derivatives. It is often referenced in patents and scientific literature related to medicinal chemistry, particularly concerning its role in drug development and synthesis.
The compound is classified under the category of anxiolytics, which are substances that alleviate anxiety. Its structural characteristics allow it to interact with neurotransmitter systems, making it a candidate for therapeutic applications.
The synthesis of 8-azaspiro[4.5]decane-7,9-dione typically involves multi-step reactions. One notable method includes the reaction of 8-azaspiro[4.5]decane-7,9-dione with various alkylating agents to introduce substituents such as piperazine derivatives.
For instance, one method describes refluxing a mixture of 8-azaspiro[4.5]decane-7,9-dione with piperazine in n-butanol, followed by purification steps involving hydrochloric acid and ethanol to obtain the desired product with significant yield .
The molecular formula of 8-azaspiro[4.5]decane-7,9-dione is with a molecular weight of approximately 252.34 g/mol. The structure features a spirocyclic arrangement that contributes to its unique properties.
O=C1CC2(CCCC2)CC(=O)N1InChI=1S/C15H20N2O2/c16-14(12-6-8-15(17)13(18)11(12)9-10-14)19/h6-10H2,(H,16,17)(H,18)This data indicates the presence of two carbonyl groups (diones) and nitrogen atoms within the spiro structure, which are crucial for its biological activity.
The compound undergoes various chemical reactions that can modify its structure for enhanced activity or selectivity:
For example, the synthesis of derivatives involves reacting the base compound with halogenated alkyl groups in the presence of bases like potassium carbonate under controlled temperature conditions .
The mechanism by which 8-azaspiro[4.5]decane-7,9-dione exerts its effects primarily involves interaction with serotonin receptors and possibly dopamine receptors in the brain. This interaction modulates neurotransmitter levels, thereby influencing mood and anxiety levels.
Studies indicate that compounds similar to this one exhibit binding affinities for serotonin receptors (specifically 5-HT1A), which are implicated in anxiety regulation .
The compound exhibits typical behavior for diones and can participate in various chemical reactions including nucleophilic attacks due to the electrophilic nature of the carbonyl groups.
Relevant analyses have shown that the compound maintains stability under standard laboratory conditions but may decompose under extreme pH or temperature variations .
8-Azaspiro[4.5]decane-7,9-dione has several applications in medicinal chemistry:
The synthesis of 8-azaspiro[4.5]decane-7,9-dione derivatives relies on strategic molecular hybridization techniques. The core spirocyclic scaffold is efficiently synthesized via a one-pot condensation of 1,1-cyclopentanedicarboxylic acid (or equivalent pentamethylene precursors) with urea at elevated temperatures (150–200°C), yielding the target structure in >80% efficiency [4]. This method eliminates corrosive reagents like acetic anhydride, enhancing industrial viability. For the target compound 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, a sequential N-alkylation protocol is employed:
Table 1: Synthetic Efficiency of Key Routes
| Synthetic Step | Reagents/Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Core Spirodione Formation | 1,1-Pentamethylene oxalic acid + Urea | 80–89.5 | Atom-economical, no corrosive byproducts |
| N-Alkylation (Bromobutyl) | Spirodione + 1,4-Dibromobutane/K₂CO₃ | 70–85 | Selective monoalkylation |
| Piperazine Conjugation | Bromobutyl intermediate + Substituted piperazine | 65–78 | High diastereoselectivity |
Halogenated alkyl chains serve as critical linkers for assembling the molecular architecture. The bromobutyl intermediate (e.g., 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione) exhibits superior leaving group ability compared to chlorobutyl analogs, accelerating piperazine coupling kinetics [4]. This reactivity stems from the lower C-Br bond dissociation energy (≈268 kJ/mol) versus C-Cl (≈327 kJ/mol), facilitating nucleophilic attack. Key considerations include:
Table 2: Halogenated Intermediate Comparison
| Parameter | Bromobutyl Intermediate | Chlorobutyl Intermediate |
|---|---|---|
| Reactivity | High (k = 5.2 × 10⁻⁵ M⁻¹s⁻¹) | Moderate (k = 1.8 × 10⁻⁵ M⁻¹s⁻¹) |
| Typical Yield | 75–85% | 65–75% |
| Purification Method | Column Chromatography | Ethanol Recrystallization |
| Stability | Air/Moisture-Sensitive | Bench-Stable (≤1 month) |
The piperazine ring introduces conformational flexibility and basic nitrogen centers (pKₐ ≈ 9.5), enabling salt formation for enhanced solubility. Its chair-to-chair inversion (ΔG‡ ≈ 45 kJ/mol) allows adaptive binding in biological targets [1]. The 2-methoxyphenyl substituent contributes via:
The spirodione’s bicyclic saddle conformation features envelope-distorted rings, with the cyclopentane ring puckering parameters q₂ = 0.298–0.335 Å and φ₂ = 55–96° [8]. This geometry positions carbonyls for H-bonding with proximal piperazine N–H groups.
Structural validation employs multimodal spectroscopy and diffraction:
X-ray crystallography of analogs (e.g., 8-(4-dimethylaminobenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione) reveals:
Table 3: Spectroscopic and Crystallographic Signatures
| Technique | Key Signal | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 2.68–3.15 (m, 8H) | Piperazine –CH₂– |
| δ 3.76 (s, 3H) | –OCH₃ | |
| ¹³C NMR | δ 175.5 (s) | Spirodione C=O |
| δ 152.1 (s) | Methoxyphenyl ipso-C | |
| IR | 1705 cm⁻¹ | Cyclic imide C=O stretch |
| 1215 cm⁻¹ | Methoxy C–O stretch | |
| X-ray | β = 95.97(3)°, V = 1477.9(5) ų | Unit cell parameters (monoclinic) |
| C–H···O = 2.5–2.7 Å | Intra-/Intermolecular hydrogen bonding |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: